5-Deoxyglyasperin F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-16(22)6-5-12(19(13)25-20)15-10-24-17-9-11(21)3-4-14(17)18(15)23/h3-9,15,21-22H,10H2,1-2H3 |
InChI Key |
NUHWTADXTBESTA-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3COC4=C(C3=O)C=CC(=C4)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3COC4=C(C3=O)C=CC(=C4)O)O)C |
Origin of Product |
United States |
Elucidation of Natural Sources and Advanced Isolation Protocols for 5 Deoxyglyasperin F
Botanical Origin and Distribution within the Erythrina Genus
The natural compound 5-Deoxyglyasperin F is a recognized constituent of the plant genus Erythrina, a collection of approximately 130 species of trees and shrubs belonging to the pea family, Fabaceae. These plants are distributed throughout tropical and subtropical regions worldwide. kew.org The genus name, Erythrina, is derived from the Greek word "erythros," meaning red, a nod to the vibrant red flowers of many species in this genus.
Research has specifically identified this compound in Erythrina lysistemon and Erythrina fusca. Erythrina lysistemon, commonly known as the common coral tree, is native to various parts of Africa, including Kenya, Tanzania, Malawi, Mozambique, and Zimbabwe. The compound has been isolated from the roots of this species. Erythrina fusca is noted as the most geographically widespread species in the genus and is also a known source of this compound. pensoft.net The presence of flavonoids and pterocarpans, the class of compounds to which this compound belongs, is a common characteristic of the Erythrina genus. researchgate.net
Methodologies for Extraction and Purification of this compound from Plant Biomass
The initial step in obtaining this compound from plant material involves extraction, a process designed to separate the desired bioactive compounds from the solid plant matrix. A common approach involves the use of organic solvents. For instance, air-dried and powdered plant material from Erythrina species can be sequentially extracted with a mixture of methanol (B129727) and dichloromethane (B109758) (1:1), followed by pure methanol. The choice of solvent is crucial; polar solvents like methanol are effective for extracting hydrophilic compounds, while more lipophilic compounds may require dichloromethane. The resulting crude extract, a concentrated mixture of various plant constituents, is then subjected to further purification.
Solvent-solvent partitioning is a frequently employed next step to fractionate the crude extract based on the differing solubilities of its components in various immiscible solvents. This technique helps to concentrate the target compound into a specific fraction. For the isolation of this compound, a four-step solvent-solvent partitioning protocol has been utilized, which successfully concentrated the compound in the hexane-soluble and carbon tetrachloride fractions.
Advanced Chromatographic Separations for Compound Enrichment and Purity Assessment
Following initial extraction and partitioning, advanced chromatographic techniques are essential for the enrichment and final purification of this compound. nih.gov Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.
Size-exclusion chromatography (SEC) is a valuable method for separating molecules based on their size. In the purification of this compound, size exclusion of the active fractions on Sephadex LH-20 with a mobile phase of hexane-CH₂Cl₂-MeOH (2:5:1) has proven effective.
High-performance liquid chromatography (HPLC) is another powerful technique used for both the separation and purity assessment of phenolic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a routine method for the quantitative analysis of such compounds. The purity of the isolated compound can be confirmed by comparing its spectroscopic data, such as ¹H and ¹³C NMR chemical shifts, with established values.
Investigation of the Biosynthetic Pathway of 5 Deoxyglyasperin F
General Isoflavonoid (B1168493) Biosynthesis in Leguminous Plants
The creation of isoflavonoids, a significant class of plant secondary metabolites, primarily occurs in leguminous plants through a complex and well-investigated series of enzymatic reactions. This process starts with the general phenylpropanoid pathway, which is fundamental for producing a wide array of phenolic compounds in plants. encyclopedia.pub The pathway's initial substrate is the amino acid L-phenylalanine. encyclopedia.pub Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid, which is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. encyclopedia.pub The final step of the core phenylpropanoid pathway involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). encyclopedia.pub This activated molecule, p-coumaroyl-CoA, stands at a critical metabolic junction, directing resources toward various downstream biosynthetic branches. encyclopedia.pub
The entry point into flavonoid and subsequently isoflavonoid synthesis is catalyzed by chalcone (B49325) synthase (CHS). encyclopedia.pubencyclopedia.pub CHS performs a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to create a C15 scaffold known as naringenin (B18129) chalcone. encyclopedia.pub This intermediate can then be cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. encyclopedia.pubencyclopedia.pub In some legumes, isoliquiritigenin (B1662430) is formed instead, through the combined action of CHS and chalcone reductase (CHR). biorxiv.org
A pivotal branching point from the general flavonoid pathway toward isoflavonoids is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme found almost exclusively in legumes. encyclopedia.pub IFS acts on flavanone substrates like naringenin or liquiritigenin, catalyzing an aryl migration that shifts the B-ring from position 2 to position 3 of the heterocyclic C-ring, thereby establishing the foundational isoflavonoid skeleton. encyclopedia.pub Following the formation of this core structure, a multitude of modification reactions—including hydroxylation, methylation, and glycosylation—are carried out by various enzymes, leading to the vast structural diversity seen in the isoflavonoid family.
Proposed Enzymatic Steps and Precursor Molecules in 5-Deoxyglyasperin F Formation
This compound is a member of the pterocarpan (B192222) class of isoflavonoids. Its biosynthesis is believed to follow the established isoflavonoid pathway before diverging into pterocarpan-specific steps. The pathway to pterocarpans such as medicarpin, a likely precursor, is well-documented in several leguminous species like alfalfa.
The proposed pathway initiates from an isoflavone intermediate, which undergoes a series of reductions and cyclizations. The formation of the pterocarpan skeleton from an isoflavone involves several key enzymes. First, an isoflavone reductase (IFR) reduces a double bond in the C-ring. Following this, vestitone (B1219705) reductase (VR) acts on the resulting isoflavanone (B1217009). The final cyclization to form the characteristic five-ring pterocarpan structure is catalyzed by pterocarpan synthase (PTS). Glyasperin F, a known isoflavone compound, may be a direct precursor to this compound. The final step from a hydroxylated pterocarpan like glyasperin F to this compound would likely involve a dehydroxylation reaction, although the specific enzyme for this transformation has not yet been characterized.
Interactive Data Table: Proposed Biosynthetic Pathway to this compound (Note: This table represents a hypothesized pathway based on known pterocarpan biosynthesis. Enzymes for the final steps are putative.)
| Step | Precursor Molecule | Key Enzyme Class (Proposed/Verified) | Product Molecule |
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |
| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin Chalcone |
| 5 | Naringenin Chalcone | Chalcone isomerase (CHI) | Naringenin |
| 6 | Naringenin | Isoflavone synthase (IFS) | Genistein |
| 7 | Genistein | Isoflavone 2'-hydroxylase (I2'H) | 2'-Hydroxyisoflavone |
| 8 | 2'-Hydroxyisoflavone | Isoflavone reductase (IFR) | Vestitone |
| 9 | Vestitone | Vestitone reductase (VR) | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) |
| 10 | DMI | Pterocarpan synthase (PTS) | Medicarpin |
| 11 | Medicarpin | Prenyltransferase (putative) | Glyasperin F |
| 12 | Glyasperin F | Dehydroxylase (putative) | This compound |
Genetic and Molecular Biology Approaches for Pathway Elucidation
Elucidating the complete biosynthetic pathway of specific secondary metabolites like this compound requires a combination of advanced genetic and molecular biology techniques. hebmu.edu.cn These approaches are critical for identifying unknown genes and validating the function of the enzymes they encode.
Transcriptome Analysis using high-throughput technologies like RNA-sequencing (RNA-seq) is a powerful method for gene discovery. scholarsresearchlibrary.com By comparing the transcriptomes of plant tissues that are actively producing the target compound with those that are not, researchers can identify differentially expressed genes that are candidate pathway genes. A combined analysis of transcriptomic and metabolomic data can further strengthen these correlations, linking gene expression levels directly to the accumulation of specific metabolites and their precursors.
Heterologous Expression is a widely used technique for the functional characterization of candidate enzymes. Genes identified through transcriptomics are cloned and expressed in a host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae, which does not naturally produce the compounds of interest. The recombinant enzymes produced in these systems can then be purified and tested in vitro with hypothesized substrates to confirm their specific catalytic activity. This approach has been essential for validating the functions of many enzymes in isoflavonoid and other secondary metabolite pathways. researchgate.net
Virus-Induced Gene Silencing (VIGS) offers a rapid and effective method for in-planta gene function analysis, particularly in non-model organisms or those that are difficult to transform stably. VIGS utilizes a modified plant virus to carry a fragment of a target plant gene. The plant's natural defense mechanism against the virus then silences the corresponding endogenous gene, leading to a knockdown of its expression. By observing the resulting changes in the plant's metabolite profile—for instance, a decrease in this compound or an accumulation of its presumed precursor after silencing a candidate gene—researchers can gain strong evidence for that gene's function in the biosynthetic pathway.
Preclinical Pharmacological and Biological Activity Profiling of 5 Deoxyglyasperin F
In Vitro Antiviral Efficacy Studies of 5-Deoxyglyasperin F, Specifically Anti-HIV Activity
This compound has been identified as an anti-HIV agent based on in vitro studies. It was reported as active against the Human Immunodeficiency Virus (HIV) following its isolation from Erythrina lysistemon. The broader class of flavonoids, to which this compound belongs, is known to exhibit anti-HIV activity through various mechanisms.
Many natural products interfere with critical steps in the HIV replication cycle. Key enzymatic targets for anti-HIV drugs include HIV-1 Reverse Transcriptase (RT), Protease (PR), and Integrase (IN). Flavonoids and related polyphenols have demonstrated inhibitory effects on these viral enzymes. For instance, studies on prenylated isoflavonoids from Erythrina senegalensis showed dose-dependent inhibition of HIV-1 PR, with IC₅₀ values ranging from 0.5 to 30.0 μM. Similarly, extracts from Punica granatum, rich in phenolics, demonstrated potent inhibition of both HIV-1 RT-associated ribonuclease H (RNase H) and integrase activities, with IC₅₀ values in the sub-micromolar range. While specific IC₅₀ values for this compound are not detailed in the available literature, its reported anti-HIV role suggests it may act on one or more of these established viral targets.
Assessment of Neuroprotective and Anti-inflammatory Potential Linked to Isoflavonoid (B1168493) Scaffolds
While direct studies on the neuroprotective and anti-inflammatory effects of this compound are limited, its isoflavonoid scaffold is characteristic of a class of compounds with well-documented potential in these areas. Isoflavones such as genistein, daidzein (B1669772), and formononetin (B1673546) have shown potent neuroprotective properties in numerous experimental models.
The mechanisms underlying these effects are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key cellular signaling pathways. Isoflavonoids are known to interact with estrogen receptors, which can contribute to their neuroprotective effects. They also exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. For example, isoflavones can suppress the activation of microglial cells, which are key players in neuroinflammation. The neuroprotective potential of isoflavonoids is also linked to their ability to activate the Nrf2-mediated antioxidant response in astrocytes, which helps protect neurons from oxidative stress.
Table 1: Potential Neuroprotective and Anti-inflammatory Activities of Isoflavonoid Scaffolds| Activity | Underlying Mechanism | Supporting Evidence (Related Compounds) | Reference |
|---|---|---|---|
| Neuroprotection | Protection of dopaminergic neurons from toxins (e.g., rotenone, 6-OHDA). | Isoflavone-rich extracts (soy, red clover) rescued neuronal loss in Parkinson's disease models. | |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators and signaling pathways (e.g., NF-κB). | Simple O-substituted isoflavones possess anti-inflammatory activities. | |
| Antioxidant | Activation of Nrf2-mediated antioxidant response; ROS scavenging. | Isoflavones activate Nrf2 response in astrocytes and exhibit direct antioxidant effects. | |
| Estrogenic Activity | Interaction with estrogen receptors (ERs), particularly ERβ. | Isoflavones' neuroprotective effects are linked to their estrogenic properties. |
Mechanistic Elucidation of Cellular and Subcellular Targets
Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein target. This method is crucial for understanding the mechanism of action and for designing new therapeutic agents.
For the anti-HIV activity of isoflavonoids, key molecular targets are the viral enzymes RT, IN, and PR. Docking studies on various natural products have provided insights into their binding modes. For instance, studies have successfully docked phytochemicals into the active sites of HIV-1 RT, identifying compounds with favorable binding energies. Similarly, docking analyses of inhibitors into the HIV-1 integrase catalytic core have helped to elucidate their interaction with key amino acid residues and metal ions essential for enzymatic activity. mdpi.com Although specific docking studies for this compound are not available, its structural similarity to other anti-HIV flavonoids suggests it likely interacts with these same targets. For example, prenylated isoflavonoids from Erythrina senegalensis were identified as potent HIV-1 PR inhibitors.
In the context of neuroprotection and anti-inflammation, isoflavonoids have been shown to target several proteins. Molecular docking has revealed that the isoflavone (B191592) formononetin has a high affinity for acetylcholinesterase (AChE). Other studies have suggested that isoflavonoids like daidzein bind to estrogen receptors (ERα and ERβ), which is a key part of their neuroprotective mechanism.
The biological activities of isoflavonoids are mediated through their influence on various intracellular signaling pathways. The anti-inflammatory and neuroprotective effects are often attributed to the modulation of pathways that regulate inflammation, cell survival, and antioxidant defense.
A primary pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of inflammatory responses. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. Other important pathways include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and proliferation. By modulating these pathways, isoflavonoids can protect neurons from apoptosis (programmed cell death). Furthermore, the Keap1/Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response, and its activation by isoflavonoids enhances the expression of protective antioxidant enzymes.
Table 2: Signaling Pathways Modulated by Isoflavonoid Scaffolds| Signaling Pathway | Effect of Modulation | Therapeutic Implication | Reference |
|---|---|---|---|
| NF-κB Pathway | Inhibition of activation, reducing pro-inflammatory cytokine production. | Anti-inflammatory | |
| PI3K/AKT/mTOR Pathway | Activation promotes cell survival and inhibits apoptosis. | Neuroprotection, Anti-apoptotic | |
| MAPK/ERK Pathway | Modulation contributes to neuronal protection and plasticity. | Neuroprotection | |
| Nrf2/Keap1/HO-1 Pathway | Activation leads to increased expression of antioxidant enzymes. | Antioxidant, Cytoprotective |
Reactive oxygen species (ROS) are highly reactive chemical molecules that can cause significant damage to cell structures, including lipids, proteins, and DNA. An imbalance between ROS production and the body's ability to detoxify them leads to oxidative stress, a condition implicated in numerous diseases. Isoflavonoids, including the scaffold of this compound, are recognized for their potent antioxidant properties.
The antioxidant action of isoflavonoids is twofold. They can act directly by scavenging free radicals, donating a hydrogen atom to neutralize the reactive species. They also exert indirect antioxidant effects by stimulating the body's endogenous antioxidant defense systems. This includes upregulating the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase.
The antioxidant capacity of isoflavones and plant extracts containing them is commonly evaluated using various in vitro assays. These assays measure the ability of a compound to reduce oxidants or scavenge specific radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. Studies on isoflavone extracts have consistently demonstrated activity in these assays, confirming their ability to counteract oxidative processes. For example, an isoflavone extract from Thai fermented soybean showed a total phenolic content of 49.00 ± 0.51 mg GAE/g and exhibited antioxidant activity in DPPH, ABTS, and FRAP assays.
Table 3: Common In Vitro Antioxidant Activity Assays for Isoflavonoids| Assay | Principle | Typical Result for Isoflavonoids | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Isoflavone extracts show dose-dependent scavenging activity, often reported as an IC₅₀ value. | |
| ABTS Radical Scavenging | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. | Isoflavones effectively decolorize the ABTS radical cation, indicating potent scavenging capacity. | |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Isoflavone-containing extracts demonstrate significant reducing power. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Deoxyglyasperin F and Its Analogues
Delineation of Structural Motifs Critical for Biological Activity
The biological activity of isoflavonoids like 5-Deoxyglyasperin F is intrinsically linked to specific structural features. Research into this class of compounds, particularly those isolated from the genus Erythrina, has highlighted the critical role of prenylation and hydroxylation patterns in determining their antimicrobial efficacy.
A comprehensive SAR study on isoflavones and their derivatives from Erythrina species against Staphylococcus aureus categorized compounds based on their Minimum Inhibitory Concentration (MIC) values. In this analysis, Glyasperin F was included in a dataset used to understand which structural components contribute to or enhance antimicrobial activity. The study emphasized that the position and degree of prenylation are important determinants of potency. Furthermore, the presence of hydroxyl groups at specific positions, such as positions 5 and 7 on the A-ring and position 4' on the B-ring, is associated with stronger activity (lower MIC values).
In a related study on Glyasperin A, an isomeric flavonoid, the position of the isoprenyl group was shown to be crucial for its antioxidant activity. The analysis suggested that the presence of an isoprenyl group at the C-6 position in Glyasperin A resulted in higher activity compared to its placement at the C-8 position in Broussoflavonol F. This underscores the principle that the specific location of lipophilic side chains on the flavonoid scaffold is a key determinant of biological function.
The table below summarizes the classification of antimicrobial activity for selected isoflavonoids from Erythrina, illustrating the range of potencies observed.
| Compound | Activity Class | MIC Range (µg/mL) |
|---|---|---|
| Erybraedin A | A | 1.8 - 9.4 |
| Phaseollidin | A | 1.8 - 9.4 |
| Alpumisoflavone | B | 10.9 - 24.4 |
| Phaseolin | C | 25.0 - 86.0 |
| Glyasperin F | D | 100 - 200 |
Data sourced from a Structure-Activity Relationship study on antimicrobial isoflavones from Erythrina.
Computational Modeling and Predictive Analytics in QSAR for this compound Derivatives
Computational modeling serves as a powerful tool to predict and understand the biological activities of compounds like this compound and its derivatives, bridging the gap between chemical structure and therapeutic potential. Techniques such as QSAR and molecular dynamics (MD) simulations are employed to build predictive models and analyze molecular interactions at an atomic level.
QSAR studies establish a quantitative relationship between the structural properties of a series of compounds and their biological activities. For instance, a QSAR model was developed for antimicrobial isoflavonoids from Erythrina, which included Glyasperin F. This model was validated and demonstrated good predictive power (R² = 0.778, Q² = 0.727), enabling the quantitative prediction of MIC values. Such models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to forecast the activity of novel derivatives, thereby prioritizing synthetic efforts.
Molecular dynamics simulations have also been used to investigate Glyasperin F. In one study, MD simulations were performed to assess its stability when interacting with proteins of interest, such as those from SARS-CoV-2. The results indicated that the Glyasperin F-protein complex exhibited RMSD (Root Mean Square Deviation) fluctuations within 4 Å, suggesting the system was relatively stable. This type of computational analysis provides insights into the binding modes and dynamic behavior of a ligand within a protein's active site, which is crucial for understanding its mechanism of action. These computational approaches, including QSAR and MD simulations, are integral to modern drug discovery, allowing for the efficient screening and design of new therapeutic agents based on a lead compound like this compound. ijcce.ac.ir
Design Principles for Novel this compound Analogues with Modulated Bioactivity
The design and synthesis of novel analogues based on a parent structure like this compound are guided by SAR findings and computational predictions, with the goal of enhancing or modulating biological activity. ijcce.ac.ir A key strategy involves the targeted modification of the core scaffold to improve interactions with biological targets and optimize pharmacokinetic properties.
One study focused on the synthesis of novel Glyasperin analogues, specifically 9-[hydroxy(substitutedphenyl)methyl]-2,2-dimethyl-2,3,8,9-tetrahydro-4H,10H-pyrano[2,3-f]chromene-4,10-diones. ijcce.ac.ir The design principle involved the regioselective intramolecular cyclization to form a key chromane (B1220400) dione (B5365651) intermediate. This intermediate was then condensed with various substituted aromatic aldehydes. This approach allows for the systematic introduction of diverse chemical functionalities onto the core structure, enabling a thorough exploration of the chemical space around the Glyasperin scaffold. ijcce.ac.ir
The resulting analogues were evaluated for their cytotoxic activity against the T47D breast cancer cell line. The study revealed that these novel derivatives exhibited moderate cytotoxic activities. ijcce.ac.ir The variation in activity among the synthesized compounds, depending on the substitution pattern of the phenyl ring, provides valuable SAR data for guiding future design iterations. This process of rational design, synthesis, and biological evaluation is fundamental to the development of new therapeutic candidates with improved potency and selectivity. ijcce.ac.ir
The table below presents the cytotoxic activity of some of the synthesized Glyasperin analogues.
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) against T47D cells |
|---|---|---|
| 6a | 4-chloro | 16 |
| 6b | 4-bromo | 20 |
| 6c | 4-fluoro | 25 |
| 6d | 4-methyl | 35 |
| 6e | 4-methoxy | 40 |
| Vincristine (Control) | - | 2.5 |
Data sourced from a study on the synthesis and cytotoxic activity of novel Glyasperin analogues. ijcce.ac.ir
Analytical Techniques for the Comprehensive Characterization and Quantification of 5 Deoxyglyasperin F
High-Resolution Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible Spectroscopy, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the definitive structural elucidation of 5-Deoxyglyasperin F. Both ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are employed to map the chemical environment of each hydrogen and carbon atom within the molecule. In one study, the structure of this compound was conclusively identified by direct comparison of its ¹H- and ¹³C-NMR chemical shifts with related compounds. These experiments reveal key structural features, such as the pattern of aromatic protons and the presence of the dimethylchromene ring.
Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Impact Mass Spectrometry (EIMS) or Electrospray Ionization (ESI), provides highly accurate mass measurements. High-Resolution EIMS analysis determined the molecular formula of this compound to be C₂₀H₁₈O₅. In another analysis using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), the compound was identified by its deprotonated molecule [M-H]⁻ at an m/z of 337.1085. Tandem MS (MS/MS) experiments can further fragment the molecule to aid in structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system. The UV spectrum of this compound, recorded in methanol (B129727), shows specific absorption maxima (λmax) that are indicative of its isoflavanone (B1217009) structure.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) vibrations, confirming the presence of these key chemical features.
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| Molecular Formula (from HRMS) | C₂₀H₁₈O₅ |
| Molecular Weight | 338.4 g/mol |
| High-Resolution Mass Spectrometry | Observed [M-H]⁻ at m/z 337.1085 |
| UV (in Methanol) | λmax at 274 nm (log ε 3.01) and 307 nm (log ε 2.74) |
| IR (film) | νmax at 3651−3159 (br), 2984, 2933, 1656, 1641, 1610, 1579, 1477, 1451, 1369, 1344, 1282, 1256, 1220, 1210, 1164, 1118, 1067, 1056 cm⁻¹ |
Advanced Chromatographic and Electrophoretic Approaches for Purity and Quantification in Complex Mixtures
Chromatography is an essential technique for separating components from a chemical mixture. For this compound, which is often isolated from complex plant extracts, advanced chromatographic methods are indispensable for assessing its purity and for quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. When coupled with a mass spectrometer (HPLC-MS or UPLC-MS), these systems provide a powerful platform for both identifying and quantifying this compound, even at low concentrations within intricate biological matrices. For instance, a UPLC-MS method was successfully used to analyze the metabolite profile of an Erythrina lysistemon cell suspension culture, where this compound was identified and differentiated from other structurally similar isoflavanones. The quantification is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve generated with a purified standard. The selectivity of the mass spectrometer ensures that the signal is specific to the target analyte, which is crucial for accurate quantification in a complex mixture.
| Chromatographic Method for this compound Analysis | |
| Technique | Application |
| UPLC-MS | Separation, identification, and semi-quantification of this compound in Erythrina lysistemon cell culture extracts. |
| HPLC-MS | A standard and powerful method for the analysis, purification, and quantification of individual components in complex mixtures like plant extracts. |
Development of Bioanalytical Assays for Detection in Preclinical Biological Matrices
The development of robust bioanalytical assays is a critical step in the preclinical evaluation of any new compound, enabling the measurement of its concentration in biological samples like plasma, serum, or tissue homogenates. europa.eu For this compound, such assays are essential for pharmacokinetic and metabolic studies.
The development process for a bioanalytical method involves rigorous validation to ensure it is suitable for its intended purpose. europa.eu This validation assesses parameters such as specificity, selectivity, accuracy, precision, and stability. Given the structural characteristics of this compound, LC-MS-based methods are the most suitable for developing sensitive and selective bioanalytical assays.
The strategy for developing such an assay for this compound would typically involve:
Method Development: Optimizing LC conditions (column type, mobile phase composition, gradient) and MS parameters (ionization mode, precursor and product ion selection for multiple reaction monitoring) to achieve high sensitivity and separation from endogenous matrix components.
Sample Preparation: Establishing an efficient extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix and minimize interference.
Method Validation: Performing a full validation according to regulatory guidelines to demonstrate the method's reliability. europa.eu This includes testing selectivity with blank matrix from multiple sources, defining the calibration curve range, and assessing accuracy and precision at multiple concentration levels.
While specific preclinical bioanalytical assays for this compound are not detailed in the reviewed literature, the successful use of UPLC-MS to detect the compound in cell cultures provides a strong foundation for the development of such methods for preclinical biological matrices like plasma or serum.
Advanced Research Directions and Broader Academic Impact of 5 Deoxyglyasperin F
Exploration of Metabolic Engineering Strategies for Enhanced Biosynthesis in Plant Systems
The natural abundance of 5-Deoxyglyasperin F and related flavonoids in plants is often low, limiting their extraction for research and potential applications. Metabolic engineering offers a promising solution by manipulating the biosynthetic pathways in host organisms, such as the native plant producers or microbial cell factories, to enhance the yield of target compounds.
Flavonoid biosynthesis originates from the phenylpropanoid pathway. The production of isoflavonoids like this compound involves a series of enzymatic steps catalyzed by enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS). Research into the metabolome and transcriptome of Glycyrrhiza uralensis, a related leguminous plant, has revealed that the expression of genes involved in flavonoid biosynthesis is influenced by environmental factors like nitrogen availability. This suggests that optimizing cultivation conditions is a primary strategy for enhancing yields.
Advanced metabolic engineering strategies could involve the following:
Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the flavonoid pathway, such as P450 monooxygenases, can drive metabolic flux towards the desired product. researchgate.net For instance, studies on other complex natural products like Taxol have shown that identifying and overcoming bottlenecks in the biosynthetic pathway is crucial for improving yields.
Heterologous Expression Systems: Transferring the biosynthetic genes for this compound into a fast-growing, well-understood microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae) could create a scalable and controllable production platform. This approach has been successfully used for various natural products, overcoming the limitations of slow plant growth and complex extraction processes.
Synthetic Biology Approaches: Utilizing synthetic biology tools allows for the construction of novel metabolic pathways and the fine-tuning of gene expression. This can involve assembling genes from different organisms to create an optimized pathway or using techniques to balance the expression of multiple enzymes, thereby maximizing the production of the target flavonoid.
A summary of potential strategies is presented in the table below.
| Strategy | Description | Rationale |
| Gene Overexpression | Increasing the cellular levels of key enzymes in the this compound biosynthetic pathway within the native plant. | Alleviates potential rate-limiting steps in the natural production process, boosting overall yield. researchgate.net |
| Transcription Factor Engineering | Modulating transcription factors that regulate the entire flavonoid pathway. | A single genetic modification can upregulate multiple pathway genes simultaneously for a more balanced increase in flux. |
| Heterologous Production | Introducing the complete biosynthetic pathway into a microbial host like E. coli or S. cerevisiae. | Leverages the rapid growth and established fermentation technology of microbes for scalable, consistent production. |
| Co-culture/Endophyte-mediated Enhancement | Utilizing beneficial microbes, such as Bacillus cereus, that can be co-cultured with the plant to stimulate secondary metabolite production. | Endophytic bacteria can induce plant defense responses, which often include the upregulation of flavonoid biosynthesis. |
Investigation of Synergistic Biological Effects with Other Bioactive Compounds
The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. afjbs.comgenesispub.org Flavonoids and other phenolic compounds, which are abundant in plants like those from the Glycyrrhiza genus, are frequently studied for their synergistic interactions. These interactions can manifest as enhanced antioxidant, anti-inflammatory, or antimicrobial activity.
For this compound, research into synergistic effects could focus on:
Pharmacokinetic Synergy: Some compounds can enhance the biological activity of others by improving their absorption, distribution, metabolism, or excretion (ADME) profile. afjbs.com A well-known example is the ability of piperine (B192125) from black pepper to increase the bioavailability of curcumin. afjbs.comgenesispub.org It is plausible that other compounds within its native plant extract could enhance the stability or bioavailability of this compound.
Research has shown that combinations of phenolic compounds can lead to significant increases in antioxidant activity. For instance, a study on various phenolic and flavonoid compounds demonstrated that binary combinations, such as gallic acid and caffeic acid, could produce a synergistic antioxidant effect far greater than their individual activities. Similar synergistic antioxidant effects have been noted for compounds isolated from licorice. Given that this compound is a flavonoid, it is a strong candidate for exhibiting synergistic effects when combined with other polyphenols or bioactive molecules. nih.gov
Prospects for Total Synthesis and Semisynthesis Methodologies of this compound and its Analogues
The chemical synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. Two primary approaches are considered: total synthesis and semisynthesis.
Total Synthesis: This involves constructing the target molecule from simple, readily available starting materials, often derived from petrochemicals. scripps.edu A total synthesis of this compound would provide unambiguous structural confirmation and allow for the creation of analogues not found in nature. However, due to its complex, multi-ring structure with specific stereochemistry, a total synthesis would likely be a lengthy and low-yielding process, making it economically unfeasible for large-scale production.
Semisynthesis: This method uses a structurally related natural product, isolated in larger quantities, as an advanced precursor. scripps.edu By performing a few chemical modification steps on this precursor, the target molecule can be produced more efficiently than through total synthesis. For this compound, a potential semisynthetic route could start from a more abundant flavonoid isolated from Glycyrrhiza or a related species, chemically modifying it to yield the final structure. This approach is often preferred for producing complex drugs like Paclitaxel.
The development of synthetic methodologies is also crucial for producing analogues of this compound. By systematically modifying the structure—for example, by altering the substitution pattern of hydroxyl groups or modifying the chromene rings—chemists can probe structure-activity relationships. This can lead to the development of new compounds with improved potency, selectivity, or pharmacokinetic properties.
Role in Phytochemical Classification and Chemosystematics of Leguminous Plants
Chemosystematics, or chemotaxonomy, is the classification of plants based on their chemical constituents. The distribution of specialized secondary metabolites, such as flavonoids, is often specific to certain plant genera or species, providing valuable markers for understanding evolutionary relationships.
The family Leguminosae (Fabaceae) is known for producing a vast diversity of flavonoids and isoflavonoids. Within the genus Glycyrrhiza, which is closely related to genera where this compound is found, the profile of flavonoids has been shown to be a reliable indicator for distinguishing between different species like G. glabra, G. uralensis, and G. inflata. For example, the presence and relative abundance of specific chalcones, flavanones, and isoflavans can serve as chemical fingerprints to identify the species of origin.
The presence of this compound and structurally related isoflavonoids in certain species of Erythrina and its absence in others can be used as a chemotaxonomic marker. By mapping the occurrence of these specific compounds across different species within the Leguminosae family, botanists and chemists can:
Clarify taxonomic relationships between closely related species.
Infer phylogenetic connections based on the shared biosynthetic pathways required to produce these compounds.
Authenticate raw plant materials and herbal products by verifying the presence of characteristic marker compounds.
The unique structure of this compound, an isoflavanone (B1217009), makes it a valuable data point in the chemical fingerprinting of the leguminous plants in which it is found. nih.gov
Q & A
Q. What ethical and reproducibility standards apply to publishing research on this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing. Provide detailed synthetic protocols (including batch-specific NMR spectra) and deposit novel compounds in public databases (e.g., PubChem). Disclose all negative results and protocol amendments. Use plagiarism-check software for literature reviews and cite preprints transparently. Collaborative cross-lab replication is encouraged to strengthen evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
